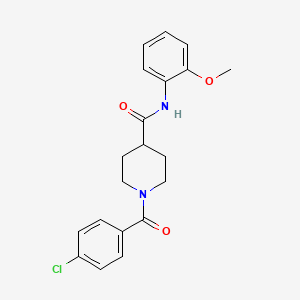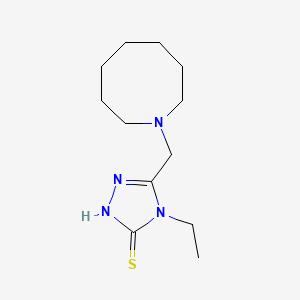
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorobenzoyl group, a methoxyphenyl group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the chlorobenzoyl group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 2-methoxyphenylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Catalysts: Utilizing catalysts to enhance reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide: Lacks the methoxy group, which may affect its chemical and biological properties.
1-(4-methylbenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide: Contains a methyl group instead of a chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-5-3-2-4-17(18)22-19(24)14-10-12-23(13-11-14)20(25)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPJRTIFLQOVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)

![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)

![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![(5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4964725.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)


![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)

![2-{2-[4-(aminosulfonyl)anilino]-2-oxoethoxy}acetic acid](/img/structure/B4964790.png)
